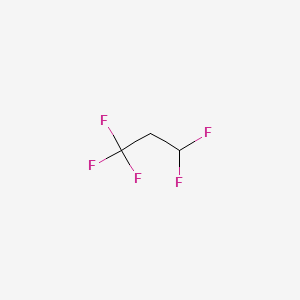

1,1,1,3,3-Pentafluoropropane

Descripción general

Descripción

Es un gas incoloro utilizado principalmente en el aislamiento de espuma de pulverización de células cerradas . A diferencia de los clorofluorocarbonos y los hidroclorofluorocarbonos, el pentafluoropropano no tiene potencial de agotamiento del ozono, lo que lo convierte en una alternativa ecológica .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El pentafluoropropano se puede sintetizar mediante la reacción de adición entre acetileno y halógeno, seguida de una posterior fluoración . La reacción generalmente involucra el uso de catalizadores y condiciones de reacción específicas para garantizar un alto rendimiento y pureza.

Métodos de producción industrial

Industrialmente, el pentafluoropropano es producido por empresas como Honeywell y Sinochem . El proceso de producción involucra el uso de técnicas avanzadas de ingeniería química para garantizar la estabilidad y la efectividad del compuesto para sus aplicaciones previstas .

Análisis De Reacciones Químicas

Stability and Reactivity

Under normal storage and usage conditions, hazardous reactions are not expected to occur . 1,1,1,3,3-Pentafluoropropane is normally stable, even when exposed to fire, and does not react with water .

Atmospheric Degradation

The atmospheric degradation of this compound leads to the formation of carbon dioxide () and hydrogen fluoride () as the primary ultimate degradation products . Non-radical intermediates include carbonyl difluoride (), trifluoroacetaldehyde (fluoral, ), and trifluoromethanol () .

The degradation mechanism involves the formation of peroxynitrates (, , and ) and hydroperoxides (, , and ), which are short-lived intermediates that undergo photolysis, thermal decomposition, or reaction with hydroxyl radicals (), leading to the regeneration of peroxy radicals () or the formation of alkoxy radicals () .

Carbonyl difluoride () and trifluoromethanol () formed as intermediates are taken up by cloud droplets over days to weeks and hydrolyzed to and . Photolysis is a major pathway for , leading to the radical and ultimately to and .

Tropospheric Degradation Mechanism for HFC-245fa

| Intermediate | Reaction |

|---|---|

| Peroxynitrates | , and → Photolysis, thermal decomposition or reaction with - OH, leading to regeneration of peroxy radicals or formation of alkoxy radicals. |

| Hydroperoxides | , and → Photolysis, thermal decomposition or reaction with - OH, leading to regeneration of peroxy radicals or formation of alkoxy radicals. |

| Carbonyl Difluoride | + → + 2 |

| Trifluoromethanol | + → Hydrolyzed to and |

| Trifluoroacetaldehyde | → Photolysis → → + |

Biotransformation

This compound is metabolized at low rates in vivo and in vitro . In rats, the major urinary metabolites identified are trifluoroacetic acid and inorganic fluoride. Minor metabolites include 3,3,3-trifluoropropanoic acid and this compound-2-ol . The extent of biotransformation after inhalation depends on the exposure concentrations .

In rat and human liver microsomes, this compound is biotransformed via a cytochrome P450-dependent reaction into trifluoroacetic acid and 3,3,3-trifluoropropanoic acid .

Metabolites of this compound

Human Exposure Studies

Toxicokinetic studies in humans have been conducted with inhaled this compound (HFC-245fa) . Metabolites such as fluoride, 3,3,3-trifluoropropionic acid (TFPA), and trifluoroacetic acid (TFAA) have been analyzed in urine samples following exposure .

Aplicaciones Científicas De Investigación

Key Applications

-

Blowing Agent

- 1,1,1,3,3-Pentafluoropropane is primarily used as a blowing agent in the production of polyurethane foams. When heated, it transitions from liquid to gas, creating bubbles that expand and solidify into cellular structures. This property is crucial for manufacturing insulation panels and spray foam insulation that provide thermal insulation and sound absorption .

-

Refrigerant

- Due to its favorable thermodynamic properties and low boiling point, this compound serves as an effective refrigerant in air conditioning systems and refrigerators. It is considered a non-ozone-depleting alternative to traditional chlorofluorocarbons (CFCs), aligning with environmental regulations aimed at reducing ozone layer depletion .

- Aerosol Propellant

- Fire Suppression

- Heat Transfer Fluid

- Insulating Gas

Case Study 1: Use as a Blowing Agent

A study conducted on the efficiency of this compound as a blowing agent demonstrated its effectiveness in producing polyurethane foams with superior thermal insulation properties compared to other agents. The research highlighted the compound's ability to maintain structural integrity while minimizing environmental impact due to its low global warming potential.

Case Study 2: Refrigeration Applications

Research published in various journals has shown that replacing traditional refrigerants with this compound in refrigeration systems significantly reduces greenhouse gas emissions while maintaining energy efficiency. This transition aligns with international efforts to phase out harmful substances under the Montreal Protocol.

Mecanismo De Acción

El mecanismo por el cual el pentafluoropropano ejerce sus efectos involucra su interacción con varios objetivos y vías moleculares. Por ejemplo, en su uso como aerosol vapocoolante, funciona evaporándose rápidamente y absorbiendo calor de la piel, adormeciendo así el área . La estructura química única del compuesto le permite interactuar con objetivos moleculares específicos, lo que lleva a sus efectos deseados.

Comparación Con Compuestos Similares

El pentafluoropropano es único en comparación con otros compuestos similares debido a su estructura química y propiedades específicas. Los compuestos similares incluyen:

1,1,1,2,2-pentafluoropropano: Otro hidrofluorocarbono con aplicaciones similares pero diferentes propiedades químicas.

1,1,1,2,3-pentafluoropropano: Utilizado en aplicaciones industriales similares pero con diferente reactividad y estabilidad.

Triclorofluorometano (CFC-11): Un compuesto más antiguo utilizado en la producción de espuma y sistemas de refrigeración, pero con un potencial significativo de agotamiento del ozono.

Dicloro-fluoroetano (HCFC-141b): Otro compuesto más antiguo con aplicaciones similares pero también con potencial de agotamiento del ozono.

El pentafluoropropano destaca por su respeto al medio ambiente, estabilidad y eficacia en diversas aplicaciones.

Actividad Biológica

1,1,1,3,3-Pentafluoropropane (HFC-245fa) is a hydrofluorocarbon that has garnered attention as a potential substitute for ozone-depleting substances like chlorofluorocarbons (CFCs). Its biological activity, particularly its toxicological profile and metabolic pathways, is essential for understanding its safety and efficacy in various applications. This article synthesizes findings from diverse studies to provide a comprehensive overview of the biological activity of HFC-245fa.

HFC-245fa is primarily utilized as a foam-blowing agent and refrigerant. It is characterized by its low global warming potential and negligible ozone depletion potential. The compound's chemical structure contributes to its unique properties, making it suitable for various industrial applications.

In Vivo Studies

Research indicates that HFC-245fa is metabolized at low rates in both in vivo and in vitro settings. In a study involving rats exposed to high concentrations (up to 50,000 ppm) for extended periods (90 days), the primary toxic effect observed was an increased incidence of diffuse myocarditis. This condition was linked to the formation of toxic metabolites during biotransformation processes .

Key Findings:

- Metabolites Identified: Major urinary metabolites include trifluoroacetic acid (TFAA) and 3,3,3-trifluoropropanoic acid (TFPA), with TFAA being formed at significantly higher rates in rat liver microsomes compared to human microsomes .

- Biotransformation Mechanism: The metabolism of HFC-245fa occurs via cytochrome P450-dependent reactions, leading to the production of TFAA and TFPA. The rates of metabolite formation vary significantly between species .

| Metabolite | Formation Rate in Rat Liver Microsomes | Formation Rate in Human Liver Microsomes |

|---|---|---|

| Trifluoroacetic Acid (TFAA) | 99.2 ± 20.5 pmol/(mg protein·min) | 0 - 11.6 pmol/(mg protein·min) |

| 3,3,3-Trifluoropropanoic Acid (TFPA) | 17.5 ± 4.0 pmol/(mg protein·min) | 0.7 - 7.6 pmol/(mg protein·min) |

Human Exposure Studies

A study conducted on healthy volunteers exposed to varying concentrations of HFC-245fa revealed insights into its toxicokinetics. Participants were exposed to concentrations of 0, 100, or 300 ppm for two hours while engaging in light exercise. Blood and urine samples were collected post-exposure to analyze levels of HFC-245fa and its metabolites .

Observations:

- Symptoms Reported: Participants reported symptoms such as irritation and central nervous system effects, which were assessed using visual analogue scales.

- Biochemical Analysis: Serum biochemistry showed no significant alterations in liver function tests post-exposure, indicating a low risk of acute toxicity at tested levels .

Case Studies

-

Cardiotoxicity in Rats:

- In a long-term exposure study on rats, histopathological examinations revealed myocarditis but no significant damage to other organs at lower exposure levels (10,000 ppm). This finding suggests that while HFC-245fa has a low overall toxicity profile, it may pose specific risks related to cardiac health under certain exposure conditions .

- Comparative Toxicity with Other Hydrofluorocarbons:

Propiedades

IUPAC Name |

1,1,1,3,3-pentafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F5/c4-2(5)1-3(6,7)8/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSSNHSVIGIHOJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6052110 | |

| Record name | 1,1,1,3,3-Pentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gas or Vapor; Liquid, Colorless compressed gas or liquefied gas with a slight ethereal odor; [CHEMINFO] Ether-like odor; [MSDSonline] | |

| Record name | Propane, 1,1,1,3,3-pentafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,1,3,3-Pentafluoropropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7874 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

460-73-1 | |

| Record name | 1,1,1,3,3-Pentafluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=460-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HFC 245fa | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000460731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentafluoropropane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13117 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Propane, 1,1,1,3,3-pentafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,1,3,3-Pentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propane, 1,1,1,3,3-pentafluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.041 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTAFLUOROPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TA9UOF49CY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.